2,4-Dichloro-2'-piperidinomethyl benzophenone
Description
2,4-Dichloro-2'-piperidinomethyl benzophenone is a halogenated benzophenone derivative featuring a piperidinomethyl group at the 2' position and chlorine atoms at the 2 and 4 positions of the benzophenone core. This compound is structurally tailored for applications in pharmaceuticals, agrochemicals, and photochemical studies, where its substituents influence reactivity, solubility, and biological activity .
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO/c20-15-8-9-17(18(21)12-15)19(23)16-7-3-2-6-14(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBDVTJACNOQTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643612 | |
| Record name | (2,4-Dichlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-67-6 | |
| Record name | (2,4-Dichlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-2’-piperidinomethyl benzophenone typically involves the reaction of 2,4-dichlorobenzophenone with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 2,4-Dichloro-2’-piperidinomethyl benzophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-2’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,4-Dichloro-2’-piperidinomethyl benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-2’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions of chlorine substituents significantly alter electronic and steric properties:
- 2,4-Dichloro substitution (target compound): The 2,4-dichloro arrangement creates an electron-deficient aromatic ring, enhancing electrophilic reactivity and intermolecular interactions. This contrasts with 3,4-dichloro derivatives (e.g., CAS 898773-71-2), where chlorine placement may lead to different steric hindrance and electronic distribution .
Photophysical Properties
Benzophenone derivatives are widely used as photosensitizers. The target compound’s chlorine atoms may extend triplet-state lifetimes compared to unsubstituted benzophenone, while the piperidinomethyl group could reduce aggregation, as seen in diphenylsulfone-based systems .
Data Table: Key Comparative Properties
Research Findings and Implications
- Hydrophobicity vs. Solubility: The piperidinomethyl group balances hydrophobicity (from Cl groups) and solubility, making the target compound more suitable for drug delivery than highly hydrophobic diphenyl derivatives .
- Structural Accuracy : Misassignment of substituent positions (e.g., 2,4- vs. 3,4-Cl) can drastically alter bioactivity, as seen in ’s structural revision studies .
- Unmet Needs : Direct biological data for the target compound is absent in the evidence, highlighting the need for empirical studies on its pharmacokinetics and target engagement.
Biological Activity
Overview
2,4-Dichloro-2'-piperidinomethyl benzophenone (DCB) is a synthetic compound belonging to the benzophenone family, characterized by its molecular formula and a molecular weight of 348.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The biological activity of DCB is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activity and influence various cellular pathways, leading to diverse biological effects. The compound's structure allows it to act as a ligand for certain receptors, which may be involved in cancer cell proliferation and survival.
Biological Activities
1. Antimicrobial Activity:
- DCB has been evaluated for its antimicrobial properties against various bacterial strains. Initial studies suggest that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
2. Anticancer Properties:
- Research indicates that DCB may possess cytotoxic effects against several cancer cell lines. Its efficacy has been compared with standard chemotherapeutic agents, revealing that DCB can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and Jurkat (T-cell leukemia) .
- A study demonstrated that DCB's cytotoxicity is enhanced when used in combination with other compounds, suggesting a synergistic effect that could be harnessed for improved therapeutic outcomes .
Case Study 1: Cytotoxicity Evaluation
A comparative study was conducted to assess the cytotoxic effects of DCB on Jurkat and MCF-7 cell lines. The results indicated that:
- IC50 Values:
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, DCB was tested against:
- Bacterial Strains:
- Staphylococcus aureus
- Escherichia coli
The compound showed a minimum inhibitory concentration (MIC) of 12 µg/mL against S. aureus and 18 µg/mL against E. coli, indicating its potential utility in treating infections caused by these pathogens .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
